

# Rapid thermal annealing for NiSi formation

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## Compound of Interest

Compound Name: Nickel;silicon

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An Application Note on Rapid Thermal Annealing for Nickel Monosilicide (NiSi) Formation

## Introduction

Nickel monosilicide (NiSi) has emerged as a critical material in the microelectronics industry, particularly for forming low-resistance contacts on source/drain and gate regions in advanced CMOS devices.[1][2] Compared to its predecessors like titanium silicide (TiSi<sub>2</sub>) and cobalt silicide (CoSi<sub>2</sub>), NiSi offers significant advantages, including a lower formation temperature, reduced silicon consumption, and the absence of detrimental narrow-line effects.[1][3][4] Rapid Thermal Annealing (RTA) is the preferred method for NiSi formation due to its ability to provide precise, rapid heating cycles. This minimizes the thermal budget, allowing for the selective formation of the desired low-resistivity NiSi phase while preventing the nucleation of the highly resistive NiSi<sub>2</sub> phase and limiting dopant redistribution.[2][5]

This application note provides a detailed overview of the principles and protocols for forming high-quality NiSi thin films using RTA. It is intended for researchers and engineers in materials science and semiconductor device fabrication.

## Principles of Nickel Silicide Formation via RTA

The formation of nickel silicide is a solid-state reaction between a thin nickel film and a silicon substrate. The reaction proceeds through a sequence of phases as the temperature increases. The primary phases of interest are:

- Nickel-rich Silicides (e.g., Ni<sub>2</sub>Si): This is typically the first phase to form at low temperatures, around 250-350°C.[6] It has a higher resistivity than NiSi.

- Nickel Monosilicide (NiSi): This is the desired phase, possessing very low resistivity (around 10.5–18  $\mu\Omega\text{-cm}$ ).<sup>[7]</sup> It forms at moderate temperatures, typically in the range of 350–550°C.<sup>[5][8]</sup>
- Nickel Disilicide (NiSi<sub>2</sub>): This high-resistivity phase nucleates at higher temperatures, generally above 700°C.<sup>[2][4]</sup> Its formation is undesirable as it significantly increases contact resistance.

The key to a successful silicidation process is to provide enough thermal energy to completely convert the initial nickel film to the NiSi phase without over-annealing, which would lead to the formation of NiSi<sub>2</sub> or cause morphological degradation of the film through agglomeration.<sup>[9][10]</sup> RTA provides the necessary process control to navigate this narrow thermal window effectively. A two-step RTA process is often employed to gain better control over the final film quality.<sup>[1][6]</sup>

## Experimental Protocols

A successful NiSi formation process involves careful substrate preparation, high-quality film deposition, and precisely controlled annealing, followed by thorough characterization.

### Protocol 1: Substrate Preparation (Si Wafer Cleaning)

The quality of the interface between the nickel film and the silicon substrate is critical. Any native oxide or contamination can impede the silicidation reaction.<sup>[7]</sup>

- Initial Degreasing: Perform a standard solvent clean using acetone, followed by methanol or isopropanol, and rinse with deionized (DI) water.
- RCA Clean: Execute a standard RCA cleaning procedure to remove organic and metallic contaminants.
- Native Oxide Removal (HF Dip): Immediately before loading the wafers into the deposition system, perform a dilute hydrofluoric acid (HF) dip (e.g., 2% HF solution for 60 seconds) to strip the native silicon dioxide layer.
- Final Rinse and Dry: Rinse the wafers thoroughly with DI water and dry them using a nitrogen gun.

## Protocol 2: Nickel (Ni) Film Deposition

- System Loading: Immediately transfer the cleaned Si wafers into a high-vacuum deposition system to minimize re-oxidation of the silicon surface.
- Deposition Method: Deposit a thin film of nickel (e.g., 10-30 nm) using a physical vapor deposition (PVD) technique such as e-beam evaporation or magnetron sputtering.[\[3\]](#)[\[5\]](#)[\[11\]](#)
- Deposition Parameters:
  - Base Pressure:  $< 5 \times 10^{-7}$  Torr.
  - Deposition Rate: 0.5 - 2 Å/s.
  - Substrate Temperature: Room temperature.

## Protocol 3: Two-Step Rapid Thermal Annealing (RTA)

A two-step anneal is recommended for achieving a uniform, single-phase NiSi film with a smooth interface.[\[1\]](#)

- First RTA (Ni-rich Silicide Formation):
  - Place the Ni-coated wafer into the RTA chamber.
  - Purge the chamber with high-purity nitrogen (N<sub>2</sub>) gas.[\[1\]](#)
  - Anneal Parameters: Heat the wafer to a temperature between 250°C and 350°C for 30-60 seconds.[\[6\]](#) This step consumes the nickel film to form a nickel-rich silicide, primarily Ni<sub>2</sub>Si.
- Selective Etching:
  - After the first RTA, remove the wafer from the chamber.
  - Submerge the wafer in a selective wet etching solution to remove the unreacted nickel without affecting the newly formed silicide. A common etchant is a piranha solution (H<sub>2</sub>SO<sub>4</sub>:H<sub>2</sub>O<sub>2</sub> = 3:1 or 4:1) at room temperature or slightly elevated temperatures.[\[3\]](#)[\[11\]](#)
  - Rinse thoroughly with DI water and dry with nitrogen.

- Second RTA (NiSi Transformation):
  - Return the wafer to the RTA chamber.
  - Purge again with high-purity N<sub>2</sub>.
  - Anneal Parameters: Heat the wafer to a higher temperature, typically between 400°C and 550°C, for 30-60 seconds. This step transforms the Ni<sub>2</sub>Si phase into the low-resistivity NiSi phase.[\[6\]](#)

## Protocol 4: Film Characterization

- Sheet Resistance (Rs): Use a four-point probe to measure the sheet resistance of the formed silicide film. A low and uniform Rs value across the wafer indicates successful formation of the NiSi phase.[\[8\]](#)
- Phase Identification: Employ X-ray Diffraction (XRD) to identify the crystalline phases present in the film. The presence of NiSi peaks and the absence of Ni, Ni<sub>2</sub>Si, or NiSi<sub>2</sub> peaks confirm the desired outcome.[\[1\]](#)[\[8\]](#)
- Morphology and Thickness: Use Scanning Electron Microscopy (SEM) for surface morphology analysis and cross-sectional Transmission Electron Microscopy (TEM) to measure the film thickness and examine the quality of the silicide/Si interface.[\[1\]](#)[\[8\]](#)
- Surface Roughness: Utilize Atomic Force Microscopy (AFM) to quantify the surface roughness of the NiSi film.[\[12\]](#)

## Data Presentation

The following tables summarize typical parameters and resulting properties for NiSi formation.

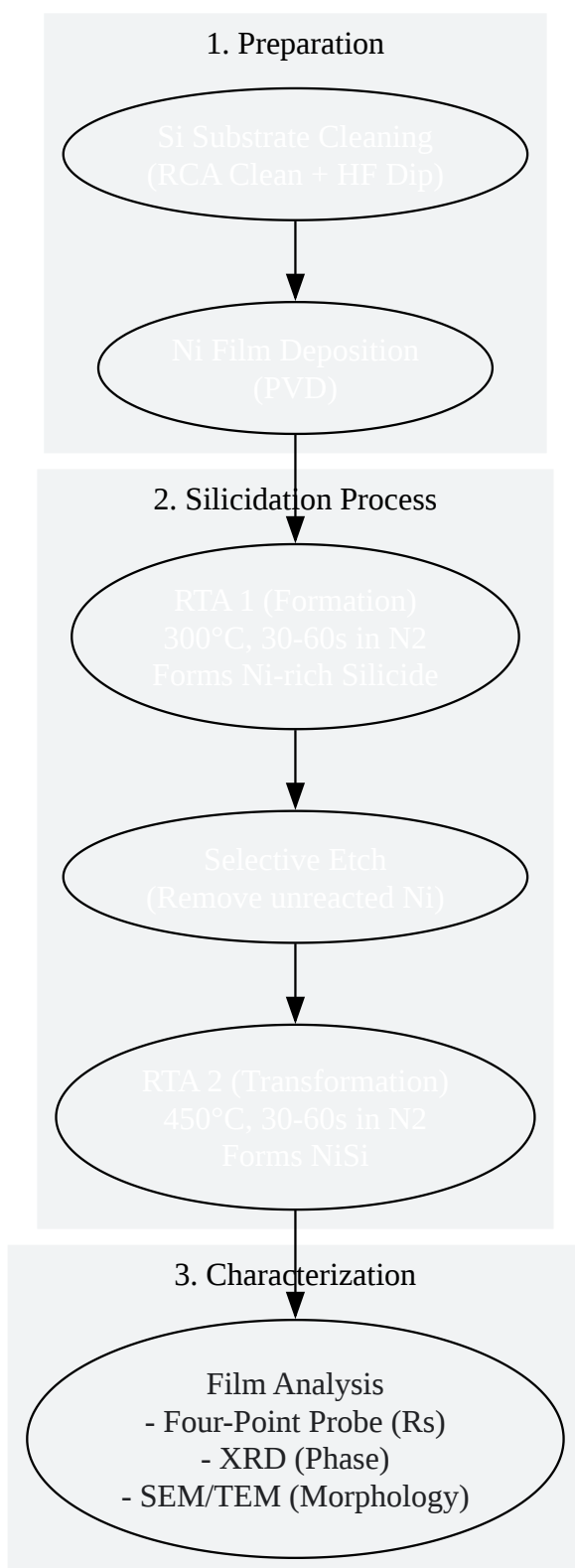
Table 1: RTA Parameters and Resulting Nickel Silicide Phases

RTA Temperature Range (°C)	Typical Anneal Time (s)	Predominant Silicide Phase(s) Formed	Reference(s)
200 - 300	7 - 60	Ni <sub>2</sub> Si (sometimes with unreacted Ni)	[5]
300 - 400	7 - 60	Ni <sub>2</sub> Si + NiSi	[5]
400 - 600	30 - 90	NiSi (low-resistivity phase)	[5][8][11]
> 700	30+	NiSi <sub>2</sub> (high-resistivity phase)	[4][7]

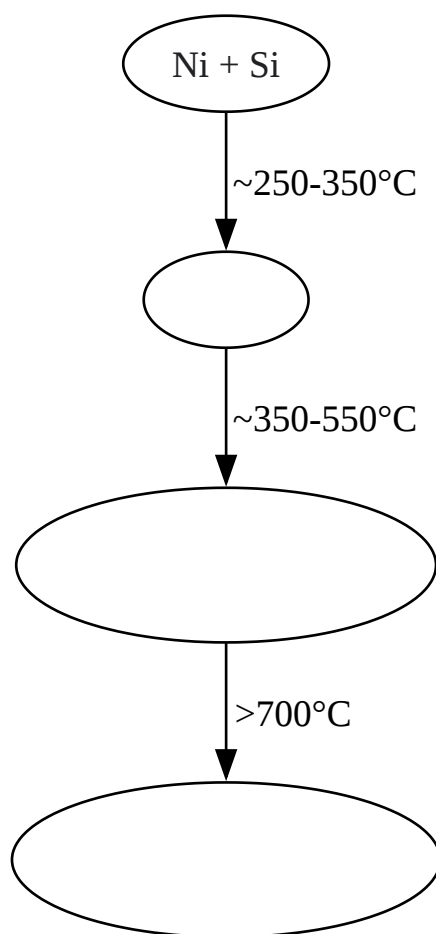
Table 2: Electrical and Physical Properties of Nickel Silicides

Property	Ni <sub>2</sub> Si	NiSi	NiSi <sub>2</sub>	Reference(s)
Resistivity (μΩ·cm)	~25-35	~10.5 - 18	~35-50	[4][5][7]
Sheet Resistance (Ω/sq) for ~20nm film	Higher	Low	High	[3][7]
Si Consumption (nm Si per nm Ni)	~1.37	~1.84	~3.6	[2]

## Visualized Workflows and Processes



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